BenchChemオンラインストアへようこそ!

RORgammat agonist 3

Th17/Treg balance Immune suppression Cancer immunotherapy

RORγt agonist 3 (CAS 2664106-24-3) is a synthetic small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production. Extracted from patent WO2021136326A1 (compound 23), it belongs to a class of aromatic amides specifically designed to modulate RORγt activity with potential anticancer and immunomodulatory effects.

Molecular Formula C34H37N3O3S
Molecular Weight 567.7 g/mol
Cat. No. B12425189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRORgammat agonist 3
Molecular FormulaC34H37N3O3S
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6
InChIInChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1
InChIKeyUSBZHIHCYYIWNH-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RORγt Agonist 3: A Potent and Selective Immune Modulator for Th17-Driven Research


RORγt agonist 3 (CAS 2664106-24-3) is a synthetic small-molecule agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production [1]. Extracted from patent WO2021136326A1 (compound 23), it belongs to a class of aromatic amides specifically designed to modulate RORγt activity with potential anticancer and immunomodulatory effects [1]. Unlike broad-spectrum immune modulators, RORγt agonist 3 engages a specific transcriptional pathway, making it a precise tool for probing Th17 biology and IL-17-mediated pathologies.

Why RORγt Agonist 3 Cannot Be Simply Replaced by Other RORγt Agonists


Superficially, many RORγt agonists share the ability to promote Th17 differentiation, but they diverge sharply in selectivity, pharmacokinetics, and downstream functional effects . For example, RORγt agonist 1 (compound 14) is optimized for oral bioavailability and metabolic stability, while RORγt agonist 3 demonstrates a distinct functional profile by potently suppressing regulatory T cell (Treg) production . Such differences arise from divergent binding modes and chemical scaffolds, meaning generic substitution risks confounding results in assays dependent on the Th17/Treg balance, cytokine milieu, or in vivo efficacy. The quantitative evidence below details where RORγt agonist 3 provides measurable, selection-relevant differentiation.

Quantitative Differentiation Evidence for RORγt Agonist 3


Unique Functional Fingerprint: Suppression of Regulatory T Cells

While RORγt agonist 1 (compound 14) and agonist 2 (compound 17) primarily drive Th17 differentiation and pro-inflammatory cytokine production, RORγt agonist 3 additionally inhibits the production of regulatory T cells (Tregs), a functional property not reported for agonist 1 . This dual action shifts the Th17/Treg equilibrium toward a pro-inflammatory state, which is critical for tumor microenvironment reprogramming.

Th17/Treg balance Immune suppression Cancer immunotherapy

Chemical Scaffold Differentiation: Aromatic Amide vs. Tertiary Amine Series

RORγt agonist 3 belongs to the aromatic amide series (WO2021136326A1), structurally distinct from the tertiary amine series (RORγt agonist 1, compound 14) and the indole/carbazole series (RORγt agonist 2) [1][2]. This scaffold difference can translate into divergent selectivity against RORα and RORβ isoforms, as well as different metabolic liabilities. The aromatic amide core of agonist 3 (C34H37N3O3S, MW 567.74) contrasts with the smaller, more lipophilic agonist 1 (C24H17F6NO5S, MW 545.45) .

Medicinal chemistry Structure-activity relationship Selectivity

Enhanced Lymphocyte Cytotoxicity via Th17-Mediated Inflammation

Both RORγt agonist 3 and agonist 2 enhance lymphocyte cytotoxicity by increasing pro-inflammatory cytokine levels (e.g., IL-17), but only agonist 3 is explicitly documented to achieve this while simultaneously inhibiting Treg production [1]. This creates a more permissive immune environment for cytotoxic lymphocyte activity, potentially offering a therapeutic window not achievable with agonists that lack Treg suppression.

Cytotoxicity Th17 cells Anticancer immunity

Purity and Formulation Consistency for Reproducible Pharmacology

Commercial batches of RORγt agonist 3 consistently achieve ≥98% purity as verified by HPLC . In contrast, RORγt agonist 1 is often supplied at >98% purity but with batch-to-batch variability in polymorphic form noted in some user reports. The defined stereochemistry (single stereocenter, S-configuration) of agonist 3 further ensures batch consistency for chiral-sensitive assays.

Chemical purity Assay reproducibility Procurement

Solubility and Formulation Flexibility for In Vitro and In Vivo Applications

RORγt agonist 3 exhibits a DMSO solubility of 100 mg/mL (176.14 mM), enabling high-concentration stock solutions for in vitro assays . For in vivo studies, a validated formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) achieves 2.5 mg/mL (4.40 mM) clear solution . In comparison, RORγt agonist 1 requires corn oil-based formulations for in vivo dosing, which may affect pharmacokinetic profiles differently .

Solubility Formulation In vivo dosing

Optimal Application Scenarios for RORγt Agonist 3 Based on Evidence


Th17/Treg Balance Studies in Tumor Immunology

RORγt agonist 3 is uniquely suited for experiments requiring simultaneous Th17 polarization and Treg suppression, such as investigating the tumor microenvironment where this dual action can enhance anti-tumor immunity [1]. Its ability to inhibit regulatory T cell production while boosting pro-inflammatory cytokines provides a more physiologically relevant model of immune checkpoint-independent activation.

Chemical Biology Probe for RORγt Scaffold Selectivity Profiling

The aromatic amide chemotype of RORγt agonist 3 makes it an essential comparator in selectivity panels against RORα, RORβ, and other nuclear receptors [1]. Its distinct physicochemical properties (LogP 6.3, tPSA 98.6 Ų) offer a tool to study the impact of lipophilicity on RORγt engagement and off-target effects.

Standardized In Vivo Pharmacology with Defined Formulation

For rodent models of autoimmune disease or cancer, RORγt agonist 3 offers a ready-to-use, validated formulation (2.5 mg/mL) that ensures reproducible dosing across laboratories [1]. This contrasts with less characterized agonists, reducing variability in pharmacokinetic/pharmacodynamic readouts.

High-Throughput Screening Counter-Screen for RORγt Inverse Agonists

Because of its potent agonist activity and Treg suppression profile, RORγt agonist 3 serves as a robust positive control in high-throughput screens designed to identify RORγt inverse agonists, providing a clear assay window for hit identification.

Quote Request

Request a Quote for RORgammat agonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.